molecular formula C12H22O2 B12684160 1-Vinylhexyl isobutyrate CAS No. 93940-61-5

1-Vinylhexyl isobutyrate

Cat. No.: B12684160
CAS No.: 93940-61-5
M. Wt: 198.30 g/mol
InChI Key: DLKDRQIDXHAWNK-UHFFFAOYSA-N
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Description

Contextualization of Ester Chemistry in Advanced Organic Synthesis

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. Their synthesis, most commonly through the esterification of a carboxylic acid and an alcohol, is a cornerstone of organic chemistry. mdpi.comrsc.org In the realm of advanced organic synthesis, esters serve as crucial intermediates and building blocks for the construction of more complex molecules. acs.org They are also widely utilized as solvents and plasticizers. mdpi.com The versatility of the ester group allows for a wide range of chemical transformations, making it an invaluable functional group in the synthesis of pharmaceuticals, polymers, and other high-value chemicals. mdpi.comrsc.org

Significance of Vinyl Functionality in Contemporary Chemical Research

The vinyl group, with its reactive carbon-carbon double bond, is of paramount importance in modern chemical research, particularly in polymer science. scirp.org Vinyl compounds serve as monomers in polymerization reactions, leading to the formation of a vast array of polymers with diverse properties and applications. scirp.org The ability of the vinyl group to undergo polymerization, often through free-radical mechanisms, allows for the creation of materials with tailored characteristics. researchgate.net The presence of a vinyl group in a molecule like 1-Vinylhexyl isobutyrate imparts the potential for it to be used in the synthesis of polymers and copolymers. ontosight.ai

Overview of Research Trajectories for this compound in Academic Literature

While extensive academic research specifically focused on this compound is limited, its primary area of investigation lies in its application as a monomer in polymer production. ontosight.ai Research in the broader field of vinyl esters provides a framework for understanding the potential research directions for this compound. Studies on the polymerization of various vinyl esters, including techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer insights into how this compound could be used to create polymers with controlled architectures and specific properties. researchgate.net The research trajectory for this compound is therefore closely linked to the development of new polymeric materials for use in adhesives, coatings, and sealants, where it can enhance flexibility and adhesion. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance Colorless liquid
Odor Characteristic
Density Approximately 0.88 g/cm³
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. ontosight.ai

Synthesis of this compound

The synthesis of this compound, like other esters, is typically achieved through esterification. This process involves the reaction of isobutyric acid with 1-octen-3-ol. Industrial synthesis methods for similar isobutyrate esters often employ catalysts to improve reaction rates and yields.

Research Findings and Applications

Research into the applications of this compound has primarily focused on its role as a monomer in the synthesis of polymers and copolymers. The resulting polymers are utilized in a variety of industrial products:

Adhesives and Sealants: The incorporation of this compound into polymer chains can improve flexibility and adhesion, making it a valuable component in the formulation of adhesives and sealants. ontosight.ai

Coatings: In the coatings industry, it contributes to the desired properties of the final product. ontosight.ai

Personal Care Products: The compound is also used as a fragrance ingredient in some personal care products. ontosight.ai

While specific research on the polymerization of this compound is not widely published, the broader field of vinyl ester polymerization is an active area of research. rsc.orgresearcher.life Studies on related vinyl esters using techniques like PET-RAFT (Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain-Transfer) polymerization are exploring the synthesis of high molecular weight polymers with controlled properties. rsc.org These advanced polymerization methods could potentially be applied to this compound to create novel polymers with enhanced characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93940-61-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

oct-1-en-3-yl 2-methylpropanoate

InChI

InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3

InChI Key

DLKDRQIDXHAWNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C)OC(=O)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Vinylhexyl Isobutyrate

Esterification Pathways for 1-Vinylhexyl Isobutyrate Synthesis

The formation of this compound is fundamentally an esterification process. This can be approached through direct esterification of 1-octen-3-ol with isobutyric acid or via transesterification. The choice of pathway often depends on factors such as catalyst selection, reaction conditions, and desired product purity.

Catalytic Approaches in Ester Formation

Catalysis is central to overcoming the activation energy barriers in esterification and achieving high yields under milder conditions. Both homogeneous and heterogeneous catalysts have been effectively employed in the synthesis of various esters, and these principles are applicable to the production of this compound.

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their active sites rsc.org. For esterification reactions, common homogeneous catalysts include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

In the context of vinyl ester synthesis, organometallic complexes also serve as effective homogeneous catalysts. For instance, mercury-based catalysts have been historically used for the transfer vinylation of alcohols researchgate.net. While effective, the toxicity of mercury has led to the exploration of catalysts based on other metals like palladium, iridium, and gold researchgate.net. The synthesis of vinyl esters can also be achieved through the reaction of an alcohol with a suitable acid halide in the presence of a hydrogen halide acceptor, such as a tertiary amine, in an aprotic solvent google.com.

Catalyst TypeExampleAdvantagesDisadvantages
Mineral AcidSulfuric AcidHigh activity, low costCorrosion, difficulty in separation
Organic Acidp-Toluenesulfonic AcidHigh activity, less corrosive than mineral acidsSeparation challenges
OrganometallicPalladium complexesHigh selectivity, mild reaction conditionsHigh cost, potential for product contamination
Tertiary AmineTriethylamineActs as a base catalyst and HCl scavengerStoichiometric quantities may be needed

Table 1: Comparison of Homogeneous Catalysts for Esterification.

For esterification, solid acid catalysts are particularly relevant. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropoly acids researchgate.net. The acidic sites on the surface of these materials facilitate the esterification reaction in a manner analogous to homogeneous acid catalysts. The efficiency of these catalysts is often dependent on their surface area, pore size distribution, and the strength and density of their acid sites. For instance, ultrasound-assisted esterification using Amberlyst-15 has been shown to significantly enhance reaction rates researchgate.net.

Enzymatic catalysis, a form of heterogeneous catalysis, has also emerged as a powerful tool for ester synthesis. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of alcohols with high selectivity under mild conditions researchgate.net. This enzymatic approach is particularly advantageous for the synthesis of specialty esters where high purity and avoidance of harsh chemical reagents are paramount.

Catalyst TypeExampleKey Features
Ion-Exchange ResinAmberlyst-15Macroporous structure, strong acidic sites
ZeoliteH-ZSM-5Shape selectivity, tunable acidity
Heteropoly AcidDodecatungstophosphoric acidHigh acidity, thermal stability
Immobilized EnzymeCandida antarctica lipase B (CALB)High selectivity, mild reaction conditions, biodegradable

Table 2: Examples of Heterogeneous Catalysts for Esterification.

Mechanistic Investigations of Ester Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. The esterification of an alcohol with a carboxylic acid, known as Fischer esterification, typically proceeds through a series of equilibrium steps.

The generally accepted mechanism for acid-catalyzed esterification involves the following key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water to form a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the catalyst.

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. The rate of an esterification reaction is typically dependent on the concentrations of the reactants and the catalyst, as well as the temperature. For many esterification reactions, the kinetics can be described by a second-order rate law, being first-order with respect to both the carboxylic acid and the alcohol mdpi.comresearchgate.net.

Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, are often used to describe the kinetics of heterogeneously catalyzed esterification reactions researchgate.net. These models take into account the adsorption of reactants onto the catalyst surface and the surface reaction.

ParameterInfluence on Reaction Rate
TemperatureIncreases rate constant (Arrhenius relationship)
Reactant ConcentrationRate generally increases with concentration
Catalyst ConcentrationRate increases with catalyst loading
Steric HindranceDecreases reaction rate
Water RemovalShifts equilibrium, increasing net forward rate

Table 3: Factors Influencing Esterification Reaction Kinetics.

Transition state theory provides a framework for understanding the energetics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction.

In acid-catalyzed esterification, the formation of the tetrahedral intermediate is often the rate-determining step. Computational studies can be employed to model the structure and energy of the transition state for this step. Such analyses can reveal the geometric arrangement of the atoms and the electronic effects that stabilize or destabilize the transition state.

By understanding the transition state, it is possible to design catalysts that lower the activation energy by stabilizing the transition state more than the reactants. For example, a catalyst might provide acidic and basic sites in close proximity to facilitate proton transfers that are crucial for the formation and breakdown of the tetrahedral intermediate. This level of mechanistic insight is invaluable for the rational design of more efficient and selective catalysts for the synthesis of this compound and other valuable esters.

Exploration of Novel Synthetic Routes and Process Optimization

The industrial synthesis of specialty esters like this compound is continuously evolving, driven by the need for more efficient, selective, and sustainable manufacturing processes. Traditional chemical methods for esterification often rely on harsh conditions, such as high temperatures and the use of strong acid or base catalysts, which can lead to side reactions, corrosion, and the generation of significant waste streams. sci-hub.box Consequently, research has intensified in exploring novel synthetic routes that offer milder reaction conditions, improved yields, and a better environmental profile. This exploration encompasses both the development of innovative catalytic systems and the optimization of reaction parameters to maximize efficiency and product purity.

Enzymatic Synthesis Approaches for Analogous Esters

The use of enzymes, particularly lipases, as biocatalysts in organic synthesis has gained significant attention as a milder and more selective alternative to conventional chemical methods. tandfonline.com Lipase-catalyzed reactions, such as transesterification, offer several advantages, including high specificity, the ability to operate under mild temperature and pressure conditions, and reduced byproduct formation. sci-hub.box These characteristics align well with the principles of green chemistry.

The synthesis of vinyl esters through enzymatic routes typically involves a transesterification reaction (also known as vinyl interchange) where an alcohol reacts with a vinyl ester, catalyzed by a lipase. wikipedia.orgmasterorganicchemistry.com This method is often irreversible because the co-product, vinyl alcohol, rapidly tautomerizes to the volatile and stable acetaldehyde, shifting the reaction equilibrium towards the product. researchgate.net This circumvents the equilibrium limitations often encountered in direct esterification reactions.

Research into the enzymatic synthesis of various esters provides a strong foundation for developing a biocatalytic route to this compound. Lipases from various microbial sources have been successfully employed for the synthesis of a wide range of esters, including those with structural similarities.

Key Findings from Enzymatic Ester Synthesis Studies:

Catalyst Selection: Lipases are the most commonly used enzymes for ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (CAL-B, often commercially available as Novozym 435) and Lipase TL IM from Thermomyces lanuginosus, are frequently chosen due to their high efficiency, stability in organic solvents, and ease of recovery and reuse. sci-hub.boxmdpi.comrsc.org

Reaction Medium: The choice of solvent is crucial for enzymatic activity and reaction efficiency. Non-aqueous, or organic, media are typically used to solubilize the substrates and minimize water-dependent side reactions like hydrolysis. tandfonline.com Solvents such as hexane, heptane, and toluene have been shown to be effective. sci-hub.boxnih.gov In some cases, solvent-free systems can be employed, further enhancing the green credentials of the process. redalyc.org

Process Parameters: The optimization of reaction parameters is critical to achieving high conversion rates. Key parameters investigated in numerous studies include temperature, substrate molar ratio, and reaction time. For instance, in the lipase-catalyzed synthesis of thioesters from thiols and vinyl esters, a maximum conversion of 96% was achieved at 50°C with a substrate molar ratio of 1:2 (thiol:vinyl ester) over 30 minutes. mdpi.com

The data below summarizes typical conditions and outcomes for the lipase-catalyzed synthesis of various analogous esters, highlighting the viability of this approach.

Table 1: Parameters in Lipase-Catalyzed Synthesis of Analogous Esters

Ester Product Lipase Source Acyl Donor Acyl Acceptor Solvent Temp (°C) Time (h) Yield/Conversion
α-Acyloxy Phosphonates Candida cylindracea (CcL) Vinyl Cinnamate Dimethyl Phosphite n-Hexane 40 18 54-83%
Vinyl Chloramphenicol Esters Lipozyme Divinyl Adipate Chloramphenicol Organic Medium - - 84.3%
Thioesters Thermomyces lanuginosus (TL IM) Vinyl Laurate Benzyl Mercaptan - 50 0.5 96%
Bifunctional Vinyl Ether Esters Candida antarctica Lipase B Carboxylic Acids Vinyl Ether Alcohols Bulk / Organic Solvents 22-90 < 1 >90%

Note: This table is a compilation of data from multiple sources sci-hub.boxtandfonline.commdpi.comrsc.orgnih.gov to illustrate the range of conditions and outcomes in enzymatic ester synthesis.

Investigation of Green Chemistry Principles in this compound Production

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

The twelve principles of green chemistry, formulated by Paul Anastas and John Warner, address aspects such as waste prevention, atom economy, energy efficiency, and the use of renewable resources and safer chemicals. acs.orgorganic-chemistry.org

Application of Green Principles to Ester Synthesis:

Prevention of Waste: This is a core principle of green chemistry. solubilityofthings.com Traditional esterification can generate waste through side reactions and the use of stoichiometric reagents that are not incorporated into the final product. Enzymatic synthesis, with its high selectivity, minimizes byproduct formation, thereby preventing waste at its source. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Transesterification reactions, particularly the irreversible vinyl ester route, exhibit high atom economy as all atoms from the alcohol and the acyl portion of the vinyl ester are incorporated into the desired product and the acetaldehyde co-product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of immobilized lipases is a prime example of green catalysis. These biocatalysts are highly efficient, can be recovered and reused over multiple cycles, and operate under mild conditions, unlike many traditional acid/base catalysts which are often corrosive and difficult to separate from the reaction mixture. sci-hub.boxsolubilityofthings.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. solubilityofthings.com Enzymatic reactions for ester synthesis typically operate at or near ambient temperatures (e.g., 30-60°C), significantly reducing the energy consumption compared to conventional thermal processes that may require high temperatures for refluxing. sci-hub.boxmdpi.comresolvemass.ca The potential use of techniques like microwave-assisted synthesis could further reduce reaction times and energy usage. solubilityofthings.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever technically and economically practicable. acs.org While the vinyl group is traditionally derived from petrochemical sources, the isobutyrate and hexyl moieties can potentially be derived from bio-based sources. Isobutyric acid and hexanol can be produced through fermentation or from biomass, offering a pathway to a more sustainable final product.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research in enzymatic ester synthesis has demonstrated high yields in less hazardous solvents like heptane or even in solvent-free systems, which significantly improves the environmental profile of the process by reducing volatile organic compound (VOC) emissions. redalyc.orgresolvemass.ca

The following table outlines how a green chemistry approach, specifically enzymatic synthesis, compares to a traditional chemical synthesis route for an analogous ester.

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Ester Synthesis

Principle Traditional Chemical Synthesis (e.g., Fischer Esterification) Green Chemistry Approach (e.g., Enzymatic Transesterification)
Catalyst Strong mineral acids (e.g., H₂SO₄); stoichiometric amounts often needed. researchgate.net Immobilized enzyme (e.g., lipase); catalytic amounts, recyclable. acs.org
Temperature High, often requiring reflux to remove water. Mild (e.g., 30-60°C), reducing energy input. solubilityofthings.com
Waste Neutralization of acid catalyst produces salt waste; side reactions lower yield. Minimal waste; high selectivity reduces byproducts. acs.org
Solvents Often requires solvents like toluene to azeotropically remove water. Can be performed in greener solvents (e.g., heptane) or solvent-free. redalyc.orgresolvemass.ca

| Atom Economy | Good, but equilibrium-limited, often requiring excess reagent. | Excellent, driven to completion by irreversible tautomerization. researchgate.net |

By integrating these green chemistry principles, the production of this compound can be optimized to be not only more efficient but also significantly more environmentally benign.

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Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the analysis of volatile and semi-volatile compounds like 1-Vinylhexyl isobutyrate, providing critical data for molecular weight determination and structural elucidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C12H22O2), the theoretical exact mass can be calculated and compared to the experimentally determined value. This high level of accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. While HRMS is a powerful tool, the differentiation of isomers, which have the same molecular formula and thus the same exact mass, can be challenging and often requires tandem mass spectrometry (MS/MS) techniques where fragmentation patterns are compared.

In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule is ionized and often fragments into smaller, characteristic charged particles. The resulting fragmentation pattern is a molecular fingerprint that can be used to identify the compound and elucidate its structure.

The fragmentation of this compound is expected to occur at the ester linkage and along the alkyl chains. Key fragmentation pathways would likely involve:

Cleavage of the isobutyrate group: Loss of the isobutyryl group [(CH3)2CHCO] would result in a fragment corresponding to the vinylhexyl cation.

McLafferty rearrangement: This is a common fragmentation pathway for esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

Cleavage of the hexyl chain: Fragmentation along the hexyl chain would produce a series of characteristic ions separated by 14 Da (corresponding to CH2 groups).

Formation of an acylium ion: Cleavage of the C-O bond of the ester can lead to the formation of a stable acylium ion, [(CH3)2CHCO]+, which would be expected to be a prominent peak in the spectrum.

A plausible fragmentation pattern for this compound is detailed in the table below, based on the general principles of ester fragmentation.

m/z (mass-to-charge ratio) Plausible Fragment Ion Fragment Structure
198[C12H22O2]+•Molecular Ion
113[C8H17]+Hexyl group fragment
85[C5H9O]+Result of cleavage at the ester oxygen
71[C4H7O]+Isobutyryl cation
57[C4H9]+t-Butyl cation from isobutyryl group
43[C3H7]+Isopropyl cation from isobutyryl group

Complementary Spectroscopic and Chromatographic Methods in Analytical Research

To obtain a comprehensive analytical profile of this compound, mass spectrometry is often coupled with other spectroscopic and chromatographic techniques.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The presence of chromophores, or light-absorbing functional groups, is necessary for a compound to be active in the UV-Vis range. This compound contains a carbon-carbon double bond (vinyl group) and a carbonyl group (ester). These groups are weak chromophores and are expected to exhibit absorption at shorter wavelengths, typically below 220 nm. The isolated nature of these chromophores means that significant absorption in the standard 200-800 nm UV-Vis range is not anticipated. Therefore, UV-Vis spectroscopy is generally not the primary technique for the detailed structural analysis of this compound but can be used for quantitative analysis if a suitable wavelength is identified.

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile ester, this compound is ideally suited for analysis by GC-MS. In this technique, the compound is vaporized and passed through a capillary column, which separates it from other volatile components based on boiling point and polarity. The separated components then enter the mass spectrometer for detection and identification. GC-MS is a powerful tool for both qualitative and quantitative analysis, allowing for the determination of purity and the identification of any impurities present. A typical GC method for a fragrance ester like this compound would likely utilize a non-polar or mid-polarity capillary column.

GC-MS Parameter Plausible Condition
Column DB-5ms (5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. However, because it lacks a strong chromophore, detection using a standard UV detector can be challenging and may require monitoring at low wavelengths (e.g., < 210 nm). carleton.edu Alternative detectors such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) could also be employed. HPLC is particularly useful for the analysis of less volatile impurities or for preparative scale purification.

HPLC Parameter Plausible Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 210 nm or Refractive Index Detector (RID)
Flow Rate 1.0 mL/min

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is primarily used for the characterization of solid surfaces. For a liquid sample like this compound, analysis would require specialized techniques such as freezing the sample or analyzing it in the gas phase at low pressure.

In principle, XPS could provide information about the elemental composition (carbon and oxygen) and the chemical environment of these atoms. The C 1s spectrum would be expected to show distinct peaks for the carbons in the alkyl chain (C-C, C-H), the carbon double bond (C=C), the carbon singly bonded to oxygen (C-O), and the carbonyl carbon (O=C-O). Similarly, the O 1s spectrum would show peaks corresponding to the carbonyl oxygen and the single-bonded ester oxygen. However, due to the volatile nature of this compound, XPS is not a conventional or practical method for its routine analysis and characterization.

Differential Scanning Calorimetry (DSC) in Material Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate how a material's physical properties change with temperature. In the context of vinyl esters, DSC is instrumental in characterizing the curing process and the thermal properties of the resulting polymer. The analysis involves heating a sample at a controlled rate and measuring the amount of heat required to increase its temperature. This provides insight into various thermal transitions within the material.

When applied to vinyl ester resins, DSC can be used to monitor the curing reaction, which is an exothermic process, meaning it releases heat. scispace.com The data obtained from DSC scans can help determine the degree of cure, the rate of the curing reaction, and the glass transition temperature (Tg) of the cured polymer. researchgate.netdtic.mil The glass transition temperature is a critical parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. dtic.mil

While specific DSC data for this compound is not extensively available in published literature, the analysis of other vinyl ester resins provides a clear indication of the type of information that can be obtained. For instance, studies on various vinyl ester resins show that the curing temperature and the chemical structure of the resin significantly influence the thermal properties of the final polymer. researchgate.netresearchgate.net The presence of different monomers, such as styrene (B11656) or methyl methacrylate, can also affect the curing profile and the glass transition temperature. researchgate.net

Research on vinyl ester resins has shown that they can sometimes exhibit complex thermal behavior, including the presence of dual glass transition temperatures, which may suggest a diphasic nature of the cured resin. researchgate.netstrath.ac.uk The curing environment, including the presence of oxygen, can also impact the polymerization kinetics and the final properties of the material. researchgate.net

The data obtainable from a hypothetical DSC analysis of a vinyl ester resin, illustrating the key thermal parameters, is presented in the table below. This table serves as an example of the kind of detailed findings that DSC provides in the characterization of such materials.

Illustrative DSC Data for a Cured Vinyl Ester Resin

Thermal ParameterValueUnit
Onset of Curing Exotherm95°C
Peak of Curing Exotherm115°C
Enthalpy of Cure350J/g
Glass Transition Temperature (Tg)125°C

Reaction Mechanisms and Polymerization Studies of 1 Vinylhexyl Isobutyrate

Investigation of Vinyl Group Reactivity in Organic Transformations

The reactivity of 1-vinylhexyl isobutyrate is dominated by its vinyl functional group. This unsaturated moiety serves as the primary site for a variety of organic transformations, particularly addition reactions. The bulky isobutyrate and hexyl groups can introduce steric effects that may modulate the reactivity compared to simpler vinyl esters.

Addition Reactions Across the Vinyl Moiety

Other potential addition reactions, analogous to those of alkenes, include hydrogenation to form ethylhexyl isobutyrate and halogenation (e.g., with Br₂) to yield a dihalogenated derivative. However, the thiol-ene reaction is particularly noteworthy for its application in polymer and materials science. uiowa.edu

Substitution Pathways Involving Vinylhexyl Structures

Nucleophilic substitution directly at the sp²-hybridized vinylic carbons is generally difficult and does not proceed through classical Sₙ1 or Sₙ2 mechanisms. researchgate.netyoutube.com The high electron density of the π-bond repels incoming nucleophiles, and the formation of a vinylic carbocation is highly unstable. youtube.com Therefore, direct substitution at the vinyl group of this compound is not a favored pathway under standard conditions.

Substitution reactions are more plausible on the saturated hexyl portion of the molecule, following typical alkane chemistry such as free-radical halogenation at positions away from the influence of the ester and vinyl groups. However, pathways directly involving the "vinylhexyl" structure are limited. Some specialized vinylic substitutions can occur under specific conditions, often involving addition-elimination or metal-catalyzed processes, but these are not broadly documented for this specific compound. researchgate.net

Free Radical Polymerization of this compound

This compound can undergo polymerization through its vinyl group, a process typically initiated by free radicals. The resulting polymer, poly(this compound), would feature a saturated carbon backbone with pendant 1-hexyl isobutyrate groups. The polymerization kinetics and the properties of the final polymer are influenced by reaction conditions, the presence of co-monomers, and the use of chain transfer agents. uomustansiriyah.edu.iq

Kinetic Studies of Homopolymerization

The free-radical homopolymerization of a vinyl monomer like this compound follows a classic chain-growth mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq The rate of polymerization (Rp) is typically proportional to the monomer concentration and the square root of the initiator concentration. uomustansiriyah.edu.iq

Note: Values are generalized from literature on various vinyl esters, such as vinyl acetate (B1210297), and may vary for this compound.

Copolymerization with Co-monomers and Donor-Acceptor Systems

Copolymerization is a versatile method to tailor polymer properties. ekb.eg The behavior of this compound in a copolymerization reaction is dictated by its reactivity ratios (r₁ and r₂) relative to a co-monomer (M₂). These ratios compare the rate constant of a propagating radical adding its own monomer type versus the other monomer type.

Based on the Alfrey-Price Q-e scheme, vinyl esters are classified as electron-rich (donor) monomers, characterized by low Q values (indicating poor resonance stabilization) and negative e values (indicating an electron-rich double bond). tuwien.at This makes them excellent candidates for copolymerization with electron-poor (acceptor) monomers, which have positive e values. Such donor-acceptor systems often exhibit a strong tendency to form alternating copolymers, where the monomer units alternate along the polymer chain. dtic.mildtic.mil

Studies on the copolymerization of a generic vinyl ester (VEst) with norbornene (Norb) and an allyl ester (AEst) found reactivity ratios of r₁ ≈ 0 and r₂ ≈ 0, indicating a strictly alternating copolymerization. tuwien.at

Table 2: Reactivity Ratios for a Model Vinyl Ester (M₁) with Various Co-monomers (M₂) at 60 °C

Co-monomer (M₂) r₁ (Vinyl Ester) r₂ (Co-monomer) r₁ * r₂ Copolymer Type
Norbornene ~ 0 ~ 0 ~ 0 Alternating tuwien.at
Allyl Ester ~ 0 ~ 0 ~ 0 Alternating tuwien.at
Methyl Acrylate (B77674) 0.0087 6.1 ~ 0.05 Random (rich in M₂) tue.nl
Vinyl Acetate - - ~ 1 Ideal

Data is for model systems and illustrates the expected copolymerization behavior.

Role of Chain Transfer Agents in Polymer Properties

Chain transfer is a crucial process in free-radical polymerization for controlling the molecular weight of the resulting polymer. wikipedia.org The reaction involves the termination of a growing polymer chain and the creation of a new radical from a chain transfer agent (CTA), which then initiates a new polymer chain. uomustansiriyah.edu.iq This process effectively lowers the average molecular weight. wikipedia.org

Thiols, such as n-dodecyl mercaptan (NDM) and t-dodecyl mercaptan (TDM), are highly effective CTAs in vinyl polymerizations due to the relatively weak S-H bond. rubbernews.com The efficiency of a CTA is quantified by its chain transfer constant (Cs), defined as the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). rubbernews.com

For vinyl ester polymerizations, which are known to involve highly reactive propagating radicals, chain transfer reactions can also occur with the monomer, polymer, or solvent, leading to branching. mdpi.com The use of a dedicated CTA helps to produce polymers with a more controlled and narrower molecular weight distribution. rubbernews.com

Table 3: Chain Transfer Constants (Cs x 10⁴) for Vinyl Acetate Polymerization at 60°C (as a proxy for Vinyl Esters)

Chain Transfer Agent Cs (x 10⁴)
Toluene 2.2
n-Butanol 1.7
Isopropanol 2.7
n-Dodecyl Mercaptan ~230

Note: Data for vinyl acetate is used to illustrate the relative effectiveness of different CTAs. researchgate.net

Mechanisms of Degradative Chain Transfer in Vinyl Ester Polymerization

The mechanism involves the transfer of a radical center from a growing polymer chain (P•) to another molecule, which can be a monomer, solvent, or a dedicated chain transfer agent (XR). This reaction terminates the growth of the initial polymer chain and creates a new radical (R•) that can potentially start a new chain.

P• + XR → PX + R• wikipedia.org

In the case of vinyl esters like vinyl acetate, chain transfer can occur through hydrogen abstraction from the acetate's methyl group. mdpi.com This creates a new radical on the monomer, which can then reinitiate polymerization, leading to branched structures. mdpi.comacs.org While chain transfer to the monomer is a possibility for many vinyl-type polymers, its probability is relatively low compared to propagation. rubbernews.com

Degenerative chain transfer is a specific type of transfer where the reactivity of the new radical is the same as the original propagating radical. wikipedia.org This process is fundamental to Reversible Deactivation Radical Polymerization (RDRP) techniques like RAFT, which allow for the synthesis of polymers with controlled molecular weights and narrow dispersity. wikipedia.org

Controlled Polymerization Techniques

The synthesis of poly(this compound) with well-defined characteristics, such as controlled molecular weight, low dispersity, and specific architectures, necessitates the use of controlled polymerization techniques. mdpi.com These methods, often categorized as Reversible Deactivation Radical Polymerizations (RDRPs), have become essential for creating advanced polymeric materials. uq.edu.au They function by establishing a dynamic equilibrium between active (propagating) radical species and dormant species, which minimizes irreversible termination reactions. wikipedia.orgnih.gov

Reversible Deactivation Radical Polymerization (RDRP)

RDRP methods have revolutionized the synthesis of polymers from vinyl esters, which are typically challenging to control using conventional free-radical polymerization due to high rates of chain transfer. mdpi.com The main RDRP techniques include Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. uq.edu.auresearchgate.net

Atom Transfer Radical Polymerization (ATRP) : ATRP uses a transition metal complex (e.g., copper) to reversibly activate a dormant species, typically an alkyl halide, generating a propagating radical. wikipedia.orgmdpi.com This method is versatile but requires initiator systems that may not always be compatible with the polymerization medium. wikipedia.org

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical, forming a dormant alkoxyamine. nih.gov This equilibrium between active and dormant species allows for controlled chain growth.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : RAFT is a degenerative chain transfer process that employs a dithio compound (the RAFT agent) to mediate the polymerization. wikipedia.org The growing radical adds to the RAFT agent, forming an intermediate that can fragment to release a new radical, which continues the polymerization. RAFT is highly versatile and compatible with a wide range of vinyl ester monomers. mdpi.comresearchgate.net A comprehensive review of RAFT polymerization for various vinyl esters, including vinyl acetate, vinyl pivalate, and vinyl butyrate, highlights its effectiveness in controlling polymer architecture. mdpi.com

The selection of the appropriate RDRP technique and specific reagents, like the RAFT agent, is crucial for achieving control over the polymerization of a given vinyl ester. mdpi.com

Coordination Polymerization Approaches

Coordination polymerization, often utilizing single-site metal catalysts like metallocenes, presents another avenue for controlling the polymerization of polar vinyl monomers. researchgate.net While traditionally used for olefins, advancements have enabled their application to monomers with functional groups. researchgate.net However, the polar nature of vinyl esters can pose a challenge, as the ester group can interact with and poison the catalytic metal center. researchgate.net

Despite these challenges, research into transition-metal-catalyzed polymerization of polar monomers continues. These methods offer the potential for controlling not only molecular weight but also the stereochemistry (tacticity) of the polymer chain, which is difficult to achieve in radical polymerizations. mdpi.comresearchgate.net The mechanism can involve migratory insertion or conjugate addition, depending on the catalyst system and monomer. researchgate.net

Exploration of Degradation Mechanisms in Polymerized this compound Systems

The stability and degradation behavior of poly(this compound) are critical for its application. The degradation of poly(vinyl esters) typically proceeds through thermal or thermo-oxidative pathways. researchgate.netacs.org

For poly(vinyl acetate) (PVAc), a structurally related polymer, thermal degradation is a well-studied, multi-step process. researchgate.netresearchgate.net

Deacetylation : The first and primary degradation step occurs between approximately 300°C and 400°C. researchgate.net It involves the elimination of the ester side group as acetic acid, leaving behind a highly unsaturated polymer backbone composed of conjugated double bonds (a polyene). researchgate.netresearchgate.net This process is reported to be autocatalytic. researchgate.net

Chain Scission/Aromatization : At higher temperatures (400°C to 500°C), the polyene backbone undergoes further degradation. researchgate.net In an inert atmosphere, this involves chain scission reactions that break down the polymer into smaller unsaturated and aromatic fragments. researchgate.net In the presence of oxygen, the polyene tends to aromatize, forming a char residue which is subsequently oxidized to carbon dioxide at temperatures above 500°C. researchgate.net

The degradation of polymers with larger ester side groups, such as poly(iso-butyl methacrylate), can also involve a combination of depolymerization (reverting to monomer) and de-esterification (elimination of the side chain). researchgate.net Similarly, polyacrylates can degrade via rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com For poly(this compound), the primary thermal degradation pathway is expected to be the elimination of isobutyric acid, analogous to the deacetylation of PVAc, followed by the breakdown of the resulting polyene backbone at elevated temperatures. The presence of oxygen would likely introduce additional oxidative reactions. researchgate.netacs.org

Interactive Data Tables

Table 1: Key Polymerization Techniques and Characteristics

Polymerization TechniqueMechanism TypeKey Features for Vinyl EstersControllable Parameters
Degradative Chain Transfer Radical Chain TransferLimits molecular weight; can introduce branching. rubbernews.commdpi.comMolecular Weight, Branching
ATRP Reversible Deactivation Radical Polymerization (RDRP)Controlled Mn and low Ð; versatile but sensitive initiator systems. wikipedia.orgMolecular Weight, Dispersity, Architecture
NMP Reversible Deactivation Radical Polymerization (RDRP)Controlled growth via stable nitroxide radicals. nih.govMolecular Weight, Dispersity, End-functionality
RAFT Reversible Deactivation Radical Polymerization (RDRP)Highly versatile for vinyl esters; degenerative transfer mechanism. wikipedia.orgmdpi.comMolecular Weight, Dispersity, Architecture, End-functionality
Coordination Polymerization Migratory Insertion / Conjugate AdditionPotential for stereocontrol (tacticity); catalyst poisoning is a challenge. researchgate.netMolecular Weight, Tacticity

Table 2: Thermal Degradation Stages of Poly(vinyl esters) (Based on PVAc)

Temperature RangeDegradation StepEnvironmentPrimary Products
300°C - 400°CDe-esterification (e.g., Deacetylation)Inert & OxidativeCarboxylic Acid (e.g., Acetic Acid), Polyene Backbone researchgate.net
400°C - 500°CChain ScissionInertUnsaturated & Aromatic Fragments researchgate.net
400°C - 500°CAromatizationOxidativeChar Residue researchgate.net
> 500°COxidationOxidativeCarbon Dioxide researchgate.net

Computational and Theoretical Investigations of 1 Vinylhexyl Isobutyrate

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic structure, stability, and spectroscopic properties. These ab initio (first-principles) methods are crucial for understanding the intrinsic properties of 1-Vinylhexyl isobutyrate.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by focusing on its electron density. A primary application of DFT is geometry optimization, a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds in the hexyl and isobutyrate groups, DFT can identify the global minimum energy conformer as well as other low-energy isomers.

Table 1: Predicted Geometrical Parameters for the Global Minimum Conformer of this compound from DFT Calculations. (Illustrative Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC=C (vinyl)1.34 Å
Bond LengthC=O (carbonyl)1.21 Å
Bond LengthO-C (ester)1.35 Å
Bond AngleC-O-C (ester)117.5°
Dihedral AngleC=C-O-C-178.2°

Once the geometry is optimized, first-principles calculations can predict a variety of energetic and spectroscopic properties. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show a negative potential around the carbonyl oxygen and a region of high electron density at the vinyl group's double bond. These calculations can also predict spectroscopic data, such as vibrational frequencies (IR spectra), which can be compared with experimental results to confirm the structure.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations. (Illustrative Data)
PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment1.9 D

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum methods describe the static electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment.

The presence of multiple single bonds in the hexyl chain of this compound allows for a large number of possible conformations. MD simulations are an effective tool for exploring this conformational space to understand the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent). By simulating the molecule over nanoseconds, trajectories of atomic positions are generated, which can be analyzed to identify the most populated conformational states and the energy barriers between them.

MD simulations also provide insight into intermolecular interactions. By simulating a system containing multiple molecules of this compound or a mixture with other compounds, one can calculate properties like binding energy and radial distribution functions. These metrics quantify the strength and nature of non-covalent interactions, such as van der Waals forces, which govern the compound's bulk properties like boiling point and viscosity.

Table 3: Conformational Analysis of the Hexyl Chain in this compound from MD Simulations. (Illustrative Data)
Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Population (%)
Fully Extended (All-trans)~180°0.0045%
Gauche-1~60° at C2-C30.8520%
Gauche-2~60° at C3-C40.9018%
Folded ConformationMultiple Gauche>2.5<5%

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and transition states. The transition state is the highest energy point along the minimum energy path connecting reactants to products and is critical for determining the reaction's activation energy and rate.

For this compound, a key reaction is the electrophilic addition to the carbon-carbon double bond. Theoretical methods can model the step-by-step mechanism of such a reaction. Techniques like relaxed potential energy scans or more sophisticated methods such as the Nudged Elastic Band (NEB) can be used to locate the transition state geometry. Once the transition state is found and verified (e.g., through a frequency calculation showing one imaginary frequency), its energy can be calculated with high accuracy. This information is essential for understanding the reaction's feasibility and selectivity.

Table 4: Calculated Energetics for a Hypothetical Electrophilic Addition to the Vinyl Group of this compound. (Illustrative Data)
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H+0.0
Transition State (TS)Highest energy point on reaction path+15.5
IntermediateCarbocation intermediate+5.2
ProductAddition product-25.0

Reaction Kinetics and Atmospheric Chemistry Modeling

Unsaturated esters are released into the atmosphere from various sources, and their environmental impact is determined by their atmospheric lifetime and degradation products. The primary removal process for compounds like this compound in the troposphere is oxidation initiated by radicals, principally the hydroxyl radical (OH) during the day and, to a lesser extent, the nitrate (B79036) radical (NO₃) at night and ozone (O₃).

Computational modeling can predict the rate constants for these atmospheric reactions. Structure-Activity Relationships (SARs) are often used to estimate rate constants based on the molecular structure. For this compound, the rate of OH radical addition to the vinyl group is expected to be the dominant degradation pathway. By using known rate constants for similar unsaturated esters, an estimated atmospheric lifetime (τ) can be calculated. This lifetime indicates how long the compound persists in the atmosphere and thus its potential to contribute to the formation of secondary organic aerosols and photochemical smog.

Table 5: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound. (Illustrative Data based on analogous compounds)
Atmospheric OxidantEstimated Rate Constant (cm³ molecule⁻¹ s⁻¹)Assumed Average Oxidant Concentration (molecule cm⁻³)Calculated Atmospheric Lifetime (τ)
OH Radical2.5 x 10⁻¹¹2.0 x 10⁶~5.5 hours
Ozone (O₃)1.0 x 10⁻¹⁷7.0 x 10¹¹~1.6 days
NO₃ Radical5.0 x 10⁻¹⁴5.0 x 10⁸~11 hours

Rate Constant Determinations via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rate constants of elementary reactions. TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the structure at the highest point on the minimum energy path connecting reactants and products. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it decomposes to form products. wikipedia.orglibretexts.org

Computational studies on the atmospheric oxidation of vinyl ethers initiated by radicals like hydroxyl (OH) and chlorine (Cl) have successfully employed TST to determine reaction rate constants. For instance, the Cl-initiated oxidation of methyl vinyl ether was analyzed using the high-level composite method CBS-QB3. acs.org The rate constants for the primary reactions were calculated over a temperature range of 200–400 K. acs.org Similarly, the OH-initiated oxidation of ethyl vinyl ether was studied using the MPWB1K level of theory to propose detailed reaction mechanisms and compute rate constants over a temperature range of 250-400K. nih.gov

These computational approaches allow for the determination of the Arrhenius equation parameters, which describe the temperature dependence of the reaction rate.

Table 1: Calculated Rate Constants and Arrhenius Parameters for the Reaction of Simple Vinyl Ethers with OH and Cl Radicals

Vinyl EtherRadicalTemperature (K)Total Rate Constant (k_tot) (cm³/molecule·s)Arrhenius Equation (k_tot = A * exp(-Ea/RT))
Methyl Vinyl EtherCl2981.25 × 10⁻¹⁰k_tot = 5.64 × 10⁻¹¹ exp(215.1/T) acs.org
Ethyl Vinyl EtherOH2984.53 × 10⁻¹¹k_tot = 6.27 × 10⁻¹² exp(611.5/T) nih.gov

This table presents data from computational studies on simple vinyl ethers, which serve as models for the reactivity of this compound.

The data illustrates how TST, in conjunction with high-level computational methods, can provide quantitative predictions of reaction rates that are crucial for atmospheric modeling and understanding the environmental fate of vinyl ethers.

Theoretical Studies of Hydroxylation and Oxidation Pathways for Vinyl Ethers

Theoretical studies have been instrumental in elucidating the complex pathways of vinyl ether hydroxylation and oxidation. The atmospheric degradation of vinyl ethers is primarily initiated by the reaction with the hydroxyl (OH) radical. nih.gov Computational chemistry allows for the detailed exploration of the potential energy surface of these reactions, identifying the most favorable pathways.

The reaction of a vinyl ether with an OH radical can proceed via two main channels:

OH-addition: The hydroxyl radical adds to one of the carbon atoms of the C=C double bond. This is generally the dominant pathway for vinyl ethers. nih.gov

H-abstraction: The hydroxyl radical abstracts a hydrogen atom from the molecule.

Computational studies on ethyl vinyl ether (EVE) have shown that the OH-addition channels are predominant at atmospheric conditions. nih.gov The major products of the OH-initiated oxidation of EVE are predicted to be ethyl formate (B1220265) and formaldehyde, which is consistent with experimental observations. nih.gov A similar theoretical study on propyl vinyl ether (PVE) reacting with OH radicals also explored the potential energy surface and discussed the possible reaction channels. researchgate.net

Table 2: Calculated Energy Barriers for Selected Steps in the Cl-Initiated Oxidation of Methyl Vinyl Ether

Reaction StepEnergy Barrier (kcal/mol)Exothermic Energy (kcal/mol)
Initial Cl Addition to form IM2411.007.22
Conversion of IM24 to Formaldehyde and IM2521.08-11.35 (endothermic)
O₂-association with subsequent radicalNot specified61.34

This table is based on findings from a computational study on methyl vinyl ether and illustrates the type of data generated in theoretical investigations of reaction pathways. acs.org

These theoretical investigations provide a detailed, step-by-step description of the reaction mechanism, identifying key intermediates and products. This level of detail is often difficult to achieve through experimental methods alone and is crucial for building accurate models of atmospheric chemistry and the degradation of compounds like this compound.

Research Applications and Functional Materials Development

1-Vinylhexyl Isobutyrate as a Monomer for Specialty Polymers

The primary application of this compound in materials science lies in its function as a monomer for the creation of specialty polymers. The presence of the vinyl group allows it to undergo polymerization, forming long-chain molecules with distinct characteristics.

Synthesis of Poly(this compound) Materials

The synthesis of the homopolymer, poly(this compound), involves the joining of multiple this compound monomers. While detailed public research on the specific polymerization kinetics and material properties of this homopolymer is limited, the synthesis would theoretically proceed through standard polymerization techniques such as free-radical polymerization. The resulting polymer would be characterized by a hydrocarbon backbone with pendant hexyl isobutyrate groups. These side chains are expected to impart flexibility and a certain degree of hydrophobicity to the material.

Table 1: Theoretical Polymerization Parameters for Poly(this compound)

ParameterPotential Method/ConditionExpected Outcome
Polymerization Type Free-Radical PolymerizationFormation of a vinyl polymer backbone.
Initiator AIBN or Benzoyl PeroxideInitiation of the polymerization process.
Solvent Toluene or similar organic solventsTo dissolve the monomer and the resulting polymer.
Temperature 60-80 °CTo control the rate of polymerization and molecular weight.

Note: This table is based on general principles of vinyl polymer synthesis and requires experimental validation for this specific monomer.

Copolymers for Enhanced Performance and Tunable Properties

To achieve a wider range of properties, this compound can be copolymerized with other monomers. This process allows for the fine-tuning of the final material's characteristics, such as its glass transition temperature, solubility, and mechanical strength. For instance, copolymerizing it with a more rigid monomer could enhance the material's toughness, while incorporating a hydrophilic comonomer could modify its surface properties. The specific performance enhancements would be dependent on the choice of the comonomer and the ratio of the two monomers in the polymer chain.

Role in the Development of Functional Chemical Reagents and Precursors

Beyond its direct use in polymerization, this compound can serve as a valuable precursor in the synthesis of other functional chemical reagents. The ester and vinyl functionalities can be chemically modified to introduce new reactive sites. For example, the vinyl group could undergo various addition reactions, while the ester group could be hydrolyzed or transesterified to create new compounds with desired chemical properties for specific research or industrial applications.

Integration into Advanced Polymeric Systems for Specific Research Applications (e.g., Oil Additives, Adhesives, Sealants, Coatings)

The properties imparted by the hexyl isobutyrate side chain make polymers derived from this compound potentially useful in several advanced applications.

Oil Additives: The long alkyl chain of the hexyl group suggests that polymers containing this monomer could have good solubility in hydrocarbon-based oils. This could make them suitable for investigation as viscosity index improvers or pour point depressants in lubricant formulations. The bulky isobutyrate group could also play a role in modifying the rheological properties of the oil.

Adhesives and Sealants: Copolymers of this compound could be designed to have specific adhesive and cohesive properties. The flexibility and tackiness of the final polymer can be adjusted by copolymerizing it with other monomers, leading to the development of pressure-sensitive adhesives or flexible sealants.

Coatings: In the field of coatings, polymers based on this compound could offer good film-forming properties, flexibility, and water resistance. The ability to copolymerize it with a variety of other monomers would allow for the creation of coatings with a tailored balance of hardness, adhesion, and durability for specific substrates and environments.

Table 2: Potential Applications and Relevant Properties of this compound Polymers

Application AreaKey Potential PropertyRationale
Oil Additives Viscosity ModificationThe long alkyl side chains can interact with hydrocarbon oils, potentially improving viscosity index.
Adhesives Tunable Tack and AdhesionCopolymerization can be used to control the glass transition temperature and surface energy of the polymer.
Sealants Flexibility and DurabilityThe hexyl isobutyrate side group can impart flexibility, while the polymer backbone provides strength.
Coatings Film Formation and Water ResistanceThe hydrophobic nature of the monomer can contribute to the protective properties of a coating.

Further empirical research is necessary to fully elucidate and optimize the performance of this compound in these and other advanced material applications.

Future Directions and Emerging Research Avenues

Exploration of Bio-based Synthetic Precursors for Sustainable Synthesis

A primary focus of future research is the transition from petrochemical-based synthesis to sustainable routes utilizing bio-based precursors. The molecular structure of 1-vinylhexyl isobutyrate lends itself to a retrosynthetic approach where both the isobutyrate and the vinylhexyl moieties can be derived from renewable resources.

Bio-isobutyric Acid: The isobutyrate portion can be sourced from bio-based isobutyric acid. Significant progress has been made in producing this key intermediate through the fermentation of sugar-based feedstocks, such as glucose derived from non-food lignocellulosic biomass. ctc-n.orgresearchwithrowan.com Companies are now able to produce 100% bio-based natural isobutyric acid using non-GMO microorganisms in environmentally respectful processes. agrobiobase.comafyren.com Another innovative approach involves the biological production of isobutyric and butyric acid directly from CO2 and H2 using microorganisms like Clostridium luticellarii, which would greatly improve sustainability by capturing carbon. nih.gov The market for bio-based isobutyric acid is projected to grow, driven by the increasing demand for sustainable chemicals and supportive environmental regulations. verifiedmarketresearch.com

Bio-1-octen-3-ol: The "1-vinylhexyl" portion of the molecule corresponds structurally to 1-octen-3-ol. This C8 alcohol is a well-known natural flavor compound found in mushrooms. Research has established biosynthetic pathways for its production from linoleic acid, a common fatty acid in vegetable oils. researchgate.net The process utilizes enzymes, specifically lipoxygenase (LOX) and hydroperoxide lyase (HPOL), found in mushrooms like Agaricus bisporus or expressed in recombinant yeast systems, to convert linoleic acid into (-)-1-octen-3-ol. researchgate.netnih.govnih.gov This enzymatic conversion offers a direct route to a key bio-based precursor for the vinylhexyl group.

By combining these bio-derived precursors, a fully sustainable synthesis of this compound can be envisioned.

Table 1: Potential Bio-based Precursors for this compound Synthesis
Component of Target MoleculePotential Bio-based PrecursorBiological Source/MethodReference
Isobutyrate MoietyIsobutyric AcidFermentation of sugars (e.g., from lignocellulosic biomass); Gas fermentation (CO2 + H2) by acetogens. agrobiobase.comnih.govverifiedmarketresearch.com
1-Vinylhexyl Moiety1-Octen-3-olEnzymatic conversion of linoleic acid (from plant oils like safflower oil) using lipoxygenase and hydroperoxide lyase from mushrooms or recombinant yeast. researchgate.netnih.gov
Vinyl Group IntroductionBio-ethylene or Bio-acetyleneDehydration of bio-ethanol to produce bio-ethylene. ifpenergiesnouvelles.com

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of vinyl esters, including this compound, is critically dependent on the catalytic system employed. Future research is aimed at developing catalysts that offer high efficiency, selectivity, and sustainability, moving away from older methods that relied on toxic or expensive metals like mercury. researchgate.net

Enzyme-Based Catalysis: Biocatalysis, particularly using lipases, represents a highly promising green chemistry approach. tandfonline.com Immobilized enzymes like Candida antarctica lipase (B570770) B (CalB) have been shown to effectively catalyze the synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers under mild conditions (22–90 °C) and in various solvents or even in bulk. rsc.orgrsc.org This method achieves high conversions (>90%) in short reaction times (<1 hour) and avoids the acid-lability issues of the vinyl group. rsc.org Lipases have also been successfully used for the transesterification of thiols with vinyl esters, demonstrating their versatility. mdpi.com Applying this enzymatic strategy to the reaction between bio-isobutyric acid and a vinyl-containing C8 alcohol (derived from 1-octen-3-ol) could provide a direct and sustainable route to this compound.

Transition-Metal Catalysis: Homogeneous catalysis using transition metals offers another powerful tool. Ruthenium complexes, in particular, have emerged as highly efficient and selective catalysts for the addition of carboxylic acids to terminal alkynes to form vinyl esters. researchgate.net Novel tethered (η1:η6-phosphanoarene)ruthenium complexes can achieve excellent selectivity (up to 98% for the desired Markovnikov isomer) and high turnover numbers (TON) of 5000, greatly outperforming previous catalysts. researchgate.net Other research has explored ceria-supported ruthenium catalysts (Ru/CeO2) for producing anti-Markovnikov adducts. researchgate.net The development of such ruthenium-based systems could enable the direct synthesis of this compound from isobutyric acid and a suitable C8 alkyne precursor. Palladium-catalyzed transvinylation using vinyl acetate (B1210297) is another widely studied and effective method for producing various vinyl esters. cyberleninka.ru

Table 2: Comparison of Emerging Catalytic Systems for Vinyl Ester Synthesis
Catalyst TypeExampleTypical ReactionKey AdvantagesReference
Biocatalyst (Enzyme)Immobilized Lipase (e.g., CalB)Esterification / TransesterificationMild reaction conditions, high conversion, environmentally benign, avoids side reactions. rsc.orgrsc.org
Homogeneous Transition MetalTethered Ruthenium ComplexesAddition of Carboxylic Acids to AlkynesHigh efficiency (TON up to 5000), excellent regioselectivity (>98%). researchgate.net
Homogeneous Transition MetalPalladium AcetateTransvinylation with Vinyl AcetateWell-established, effective for vinyl exchange, avoids use of acetylene. cyberleninka.ru
Heterogeneous Transition MetalCeria-Supported Ruthenium (Ru/CeO2)Addition of Carboxylic Acids to AlkynesEffective for producing anti-Markovnikov products, catalyst recyclability. researchgate.net

Advanced Polymer Architecture Design Utilizing this compound as a Building Block

The true value of a monomer like this compound lies in its potential for creating polymers with novel architectures and tailored properties. wikipedia.org The presence of a polymerizable vinyl group and a bulky, hydrophobic isobutyrate side chain allows for its use as a functional building block.

Future research will likely focus on incorporating this monomer into various polymer structures to control properties such as hydrophobicity, thermal stability, and mechanical performance. The highly branched, carbon-rich structure of the isobutyrate group can sterically protect the ester linkage from hydrolysis, imparting enhanced durability to the resulting polymer, a known benefit of similar branched vinyl esters. pcimag.com

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are crucial for designing advanced architectures. RAFT allows for precise control over molecular weight, dispersity, and structure, enabling the synthesis of well-defined homopolymers, block copolymers, and other complex structures from vinyl ester monomers. mdpi.com Utilizing RAFT with this compound could lead to block copolymers where it is paired with hydrophilic monomers (e.g., acrylic acid) to create amphiphilic materials for surfactant or drug delivery applications.

Table 3: Potential Polymer Architectures Incorporating this compound
Polymer ArchitectureSynthetic StrategyProperties Imparted by MonomerPotential Application
Random CopolymerConventional or Controlled Radical Copolymerization (e.g., with acrylates)Increased hydrophobicity, improved hydrolytic/alkali resistance, tunable glass transition temperature.Coatings, adhesives, latex paints. pcimag.com
Block CopolymerControlled Radical Polymerization (e.g., RAFT)Amphiphilicity (when paired with hydrophilic blocks), self-assembly into micelles or vesicles.Surfactants, drug delivery systems, nanoreactors. mdpi.comotsukac.co.jp
Cross-linked NetworkFree radical polymerization with multifunctional cross-linkers or as a reactive diluent.Controlled crosslink density, enhanced chemical resistance, impact modification.Thermoset resins, composites, dental materials. polymerinnovationblog.com
Graft Polymer"Grafting-from" or "grafting-to" methods using a polymer backbone with initiation or attachment sites.Surface modification, compatibilization of polymer blends.Impact modifiers, blend compatibilizers, surface coatings.

Synergistic Experimental and Computational Research Frameworks for Comprehensive Understanding

To accelerate the development and application of this compound, future research must integrate experimental synthesis and characterization with powerful computational modeling techniques. This synergistic approach allows for a deeper, molecular-level understanding of reaction mechanisms and material properties, guiding more efficient and targeted experimental work.

Quantum Mechanics (QM) for Synthesis: Density Functional Theory (DFT) calculations are invaluable for elucidating reaction mechanisms, predicting catalyst performance, and understanding monomer reactivity. researchgate.net For example, DFT can be used to model the transition states in ruthenium-catalyzed vinyl ester synthesis, helping to explain the observed regioselectivity and to design more efficient catalysts. researchgate.net In polymerization, DFT calculations can predict reactivity ratios for copolymerization, enabling the design of copolymers with a desired monomer sequence and properties without extensive trial-and-error experimentation. rsc.org

Molecular Dynamics (MD) for Polymer Properties: Atomistic-scale MD simulations can be used to construct virtual models of polymers containing this compound. These simulations can predict key macroscopic properties such as glass transition temperature (Tg), mechanical modulus, density, and volume shrinkage upon curing. semanticscholar.org By simulating the interactions between polymer chains and with other molecules (e.g., solvents, water), MD can provide insights into properties like solubility, hydrophobicity, and the diffusion of small molecules within the polymer matrix. Such simulations have been successfully applied to create realistic crosslinked networks of vinyl ester resins and calculate their Young's modulus, showing good agreement with experimental data. semanticscholar.orgresearchgate.net

An integrated framework would involve a feedback loop where computational predictions guide experimental design, and experimental results are used to validate and refine the computational models.

Table 4: Integrated Experimental and Computational Research Framework
Research QuestionExperimental TechniqueComputational MethodSynergistic Outcome
What is the optimal catalyst for selective synthesis?Catalyst synthesis and screening; Kinetic studies; Product analysis (NMR, GC-MS).Density Functional Theory (DFT) to calculate reaction energy barriers and transition state geometries for different catalysts.Rational design of catalysts with higher activity and selectivity; reduced experimental screening time. researchgate.net
How will the monomer behave in copolymerization?Copolymer synthesis under various conditions; Monomer conversion tracking (NMR, IR); Copolymer composition analysis.DFT to calculate monomer reactivity ratios.Prediction of copolymer microstructure and properties, enabling targeted synthesis of polymers with desired characteristics. rsc.org
What are the thermomechanical properties of the resulting polymer?Polymer synthesis; Mechanical testing (tensile, DMA); Thermal analysis (DSC, TGA).Molecular Dynamics (MD) simulations to predict glass transition temperature, Young's modulus, and density.Understanding of structure-property relationships; prediction of material performance before synthesis. semanticscholar.org
How does the polymer interact with surfaces or solvents?Contact angle measurements; Swelling studies; Quartz Crystal Microbalance (QCM).MD simulations of polymer-solvent or polymer-surface interfaces.Prediction of hydrophobicity, solvent resistance, and adhesive properties for coating and interface applications.

Q & A

Q. What are the established methodologies for synthesizing 1-Vinylhexyl isobutyrate with high purity?

The synthesis typically involves esterification of isobutyric acid with 1-vinylhexanol under acid catalysis. Key steps include:

  • Reagent selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts.
  • Purification : Fractional distillation or column chromatography to isolate the ester, with purity verified via GC-MS or HPLC .
  • Safety : Ensure inert atmosphere (N₂) to prevent polymerization of the vinyl group .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Spectroscopy : NMR (¹H and ¹³C) to confirm ester linkage and vinyl group presence. FT-IR for carbonyl (C=O) stretch at ~1740 cm⁻¹ .
  • Chromatography : GC-MS for purity assessment and retention time comparison with standards .
  • 3D Structural Analysis : Ball-and-stick models or computational tools (e.g., Gaussian) to visualize steric effects of the vinylhexyl chain .

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : In airtight containers away from light and oxidizers due to flammability (Packing Group III, UN 2528) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .

Q. How can solubility and stability of this compound be systematically tested?

  • Solubility : Phase diagrams in solvents (e.g., ethanol, hexane) using cloud-point titration .
  • Stability : Accelerated degradation studies under varying pH, temperature, and UV exposure, monitored via HPLC .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using computational chemistry?

  • DFT Calculations : Model transition states for acid-catalyzed esterification to identify rate-limiting steps.
  • QSPR Models : Predict reactivity based on electronic parameters (e.g., Hammett constants) of substituents .
  • Validation : Compare computational results with kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Data Triangulation : Cross-validate NMR/IR findings with X-ray crystallography or high-resolution MS.
  • Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and batch variability .
  • Meta-Analysis : Review literature for systematic biases in peak assignments .

Q. How can the biological activity of this compound be assessed in vitro?

  • Cell-Based Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria.
  • Metabolic Profiling : Track volatile fatty acid production (e.g., butyrate) in microbial cultures via GC .
  • Toxicity Screening : MTT assays on human cell lines to evaluate cytotoxicity .

Q. What experimental designs optimize reaction conditions for scaling this compound synthesis?

  • DoE (Design of Experiments) : Vary catalyst concentration, temperature, and molar ratios to maximize yield.
  • Continuous Flow Systems : Improve heat dissipation and reduce side reactions compared to batch reactors .
  • Green Chemistry Metrics : Calculate E-factor (waste per product unit) to enhance sustainability .

Q. How do synergistic effects in this compound mixtures influence sensory or functional properties?

  • Binary Mixtures : Prepare ratios (e.g., 30:70 or 70:30) with co-solvents or stabilizers.
  • Psychophysical Testing : Human panel evaluations for odor perception (configural vs. elemental recognition) .
  • Statistical Modeling : PCA (Principal Component Analysis) to correlate mixture composition with activity .

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